

# Pre-Clinical Technical Guide: Jafron HA130 Hemoperfusion Cartridge

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HA130     |           |
| Cat. No.:            | B10762147 | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical data available for the Jafron **HA130** hemoperfusion cartridge. The information is compiled from publicly available in-vitro studies, manufacturer's specifications, and research on the core adsorbent material. This document is intended to serve as a resource for researchers and professionals involved in the development and evaluation of blood purification therapies.

### **Core Technology and Mechanism of Action**

The Jafron **HA130** is a disposable hemoperfusion cartridge designed for the removal of middle molecular weight uremic toxins and protein-bound toxins from the blood.[1][2] The core of the technology is a neutral macroporous resin made of styrene-divinylbenzene copolymers.[1] This adsorbent material possesses a large surface area, facilitating the removal of target molecules through hydrophobic interactions and van der Waals forces. The resin beads are coated to enhance biocompatibility and minimize adverse reactions with blood components.[1]

The primary mechanism of action is adsorption, where solutes in the blood passing through the cartridge bind directly to the surface of the resin beads.[1] The pore structure of the resin is designed to target molecules in a specific size range, although the exact range for **HA130** is not consistently reported in pre-clinical literature, it is clinically targeted at middle molecules and protein-bound uremic toxins.



### **In-Vitro Pre-Clinical Data**

In-vitro studies form the bulk of the publicly available pre-clinical data for the **HA130** cartridge and its constituent material. These studies primarily focus on biocompatibility and the adsorption of various molecules.

### **Biocompatibility and Cytotoxicity**

A key pre-clinical evaluation for any blood-contacting medical device is its biocompatibility. The Jafron **HA130** cartridge has been tested according to ISO 10993 standards. An in-vitro study by Pomarè Montin et al. investigated the cytotoxic effects of the **HA130** cartridge on U937 monocytes. The study found no evidence of increased necrosis or apoptosis in monocytes exposed to the **HA130** cartridge in either static or dynamic test conditions compared to controls, suggesting a high level of biocompatibility.

Table 1: Summary of In-Vitro Cytotoxicity Data for HA130 Cartridge

| Test Condition              | Parameter          | HA130 Result<br>(Mean ± SD) | Control Result<br>(Mean ± SD) |
|-----------------------------|--------------------|-----------------------------|-------------------------------|
| Static (24h incubation)     | Cell Viability (%) | 96.77 ± 0.23                | 95.84 ± 1.42                  |
| Static (24h incubation)     | Apoptosis (%)      | 2.53 ± 0.21                 | 3.25 ± 1.21                   |
| Static (24h incubation)     | Necrosis (%)       | 0.70 ± 0.10                 | 0.91 ± 0.21                   |
| Dynamic (120 min perfusion) | Cell Viability (%) | 95.10 ± 0.85                | 95.80 ± 0.42                  |
| Dynamic (120 min perfusion) | Apoptosis (%)      | 3.90 ± 0.42                 | 3.50 ± 0.28                   |
| Dynamic (120 min perfusion) | Necrosis (%)       | 1.00 ± 0.42                 | 0.70 ± 0.14                   |

### **Adsorption of Uremic Toxins and Cytokines**

While specific pre-clinical studies detailing the adsorption kinetics of the **HA130** for a wide range of uremic toxins and cytokines are not readily available in peer-reviewed literature, the styrene-divinylbenzene resin is known for its broad adsorption capabilities. Clinical studies



have demonstrated the efficacy of **HA130** in reducing levels of  $\beta$ 2-microglobulin ( $\beta$ 2-MG) and parathyroid hormone (PTH). Inferences on its pre-clinical performance can be drawn from studies on similar cartridges, such as the HA380, which utilizes the same adsorbent material. For instance, an in-vitro study on the HA380 demonstrated significant adsorption of vancomycin, reaching saturation between 60 and 80 minutes. This suggests a rapid initial adsorption followed by a plateau, a characteristic of Langmuir-like adsorption kinetics.

Table 2: Inferred In-Vitro Adsorption Characteristics of Styrene-Divinylbenzene Resin (based on studies of similar cartridges)

| Target Molecule                | Adsorption<br>Principle    | Expected Performance with HA130                               | Reference for<br>Similar Resin |
|--------------------------------|----------------------------|---------------------------------------------------------------|--------------------------------|
| β2-Microglobulin               | Hydrophobic<br>Interaction | High, due to its<br>molecular size and<br>hydrophobic nature. |                                |
| Parathyroid Hormone<br>(PTH)   | Hydrophobic<br>Interaction | Moderate to High.                                             | _                              |
| Cytokines (e.g., IL-6, TNF-α)  | Hydrophobic<br>Interaction | Moderate to High, depending on the specific cytokine.         | _                              |
| Protein-Bound Uremic<br>Toxins | Hydrophobic<br>Interaction | High, due to the resin's affinity for hydrophobic molecules.  | _                              |

### **Pre-Clinical Animal Studies**

There is a notable lack of publicly available, peer-reviewed pre-clinical studies that have specifically utilized the Jafron **HA130** cartridge in animal models of uremia or sepsis. However, the general methodology for such studies is well-established. A systematic review of animal models for studying protein-bound uremic toxin removal highlights the use of rodent models with induced kidney disease. Furthermore, a study on a different hemoperfusion device in a septic swine model provides a framework for evaluating physiological and serological



parameters. A hypothetical experimental protocol for evaluating the **HA130** in a porcine model of sepsis is outlined below.

# **Experimental Protocols**In-Vitro Cytotoxicity Assay (Dynamic Condition)

- · Cell Line: U937 human monocyte cell line.
- Experimental Setup: A closed-loop in-vitro circuit is established with a peristaltic pump, the
   HA130 cartridge, and a reservoir containing the U937 cell suspension in culture medium.
- Procedure:
  - Prime the circuit with saline solution.
  - Introduce the U937 cell suspension into the circuit.
  - Circulate the cell suspension through the HA130 cartridge at a flow rate of 100 mL/min for 120 minutes.
  - Collect samples from the circuit at 0, 30, 60, 90, and 120 minutes.
  - Analyze the samples for cell viability, apoptosis, and necrosis using flow cytometry.
- Control: A similar circuit without the **HA130** cartridge.

### **Hypothetical In-Vitro Adsorption Kinetics Study**

- Objective: To determine the adsorption rate and capacity of the HA130 cartridge for a specific molecule (e.g., β2-microglobulin).
- Experimental Setup: A closed-loop in-vitro circuit with a peristaltic pump, the HA130 cartridge, and a reservoir.
- Procedure:
  - Prepare a solution of the target molecule in a buffered saline or plasma-like medium at a clinically relevant concentration.



- Prime the circuit and then fill it with the prepared solution.
- Circulate the solution through the HA130 cartridge at a defined flow rate (e.g., 150 mL/min).
- Collect samples from the reservoir at regular time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).
- Measure the concentration of the target molecule in the samples using an appropriate analytical method (e.g., ELISA).
- Calculate the adsorption rate and total amount of molecule adsorbed over time.

## Hypothetical Porcine Sepsis Model for In-Vivo Evaluation

- Animal Model: Domestic pigs (e.g., Landrace), which have physiological similarities to humans.
- Induction of Sepsis: Sepsis can be induced by methods such as cecal ligation and puncture (CLP) or intravenous infusion of endotoxin (lipopolysaccharide, LPS).
- Experimental Groups:
  - Sham group (anesthesia and catheterization without sepsis induction).
  - Sepsis control group (sepsis induction, no hemoperfusion).
  - Sepsis + HA130 hemoperfusion group.
- Procedure:
  - Anesthetize the animals and insert vascular catheters for blood pressure monitoring, blood sampling, and the hemoperfusion circuit.
  - Induce sepsis and monitor key physiological parameters (e.g., heart rate, blood pressure, temperature).



- After a set period of sepsis development, initiate hemoperfusion with the HA130 cartridge for a defined duration (e.g., 4 hours).
- Collect blood samples at baseline and throughout the experiment to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α), markers of organ dysfunction, and hematological parameters.
- Monitor animal survival and collect tissue samples for histological analysis post-mortem.

### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for in-vitro dynamic cytotoxicity testing of the **HA130** cartridge.





Click to download full resolution via product page

Caption: Simplified mechanism of uremic toxin adsorption by the **HA130** resin.



Click to download full resolution via product page

Caption: Hypothetical signaling pathway influenced by toxin removal with the HA130.



### Conclusion

The Jafron **HA130** hemoperfusion cartridge is based on a well-established adsorbent technology with demonstrated in-vitro biocompatibility. While direct pre-clinical evidence from animal models is limited in the public domain, the available data on the cartridge's material and similar devices suggest a strong potential for the effective removal of middle molecular weight and protein-bound uremic toxins. Further pre-clinical studies, particularly in relevant animal models of kidney disease and sepsis, would be invaluable to fully elucidate the cartridge's performance and mechanisms of action prior to clinical application. Researchers are encouraged to use the provided hypothetical protocols as a starting point for designing such studies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jafroninternational.com [jafroninternational.com]
- 2. HA130- Improve the quality of life for dialysis patients\_News Center\_Media & Events\_Health Technology For A Better Life | Jafron [jafroninternational.com]
- To cite this document: BenchChem. [Pre-Clinical Technical Guide: Jafron HA130
   Hemoperfusion Cartridge]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10762147#pre-clinical-studies-involving-the-jafron-ha130-cartridge]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com